molecular formula C14H20O3 B14428566 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one CAS No. 80587-91-3

3,3-Diethoxy-2-methyl-1-phenylpropan-1-one

Cat. No.: B14428566
CAS No.: 80587-91-3
M. Wt: 236.31 g/mol
InChI Key: SOIIRPNYVQPXNO-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-methyl-1-phenylpropan-1-one: is an organic compound with the molecular formula C13H18O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, participating in reactions that form more complex molecules. The specific pathways and targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the diethoxy groups.

    Propiophenone: Similar in structure but lacks the methyl and diethoxy groups.

Uniqueness:

Properties

CAS No.

80587-91-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3,3-diethoxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C14H20O3/c1-4-16-14(17-5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3

InChI Key

SOIIRPNYVQPXNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)C(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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